molecular formula C22H21N5O2 B2762752 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 863446-84-8

2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2762752
CAS No.: 863446-84-8
M. Wt: 387.443
InChI Key: BFCQVANPHPMZHX-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin ring and an acetamide group . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide showed significant antimicrobial activity, indicating the potential of such derivatives in combating microbial infections (Bondock et al., 2008). This suggests that the chemical compound could also be explored for its antimicrobial properties.

Antitumor and Anti-inflammatory Properties

Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antitumor and anti-inflammatory properties. Research has demonstrated that certain derivatives exhibit moderate to significant antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016). Additionally, some derivatives have shown anti-inflammatory effects without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs, indicating a safer alternative for inflammation management (Auzzi et al., 1983).

Neuroinflammation Imaging

In the context of neurology, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research signifies the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing in vivo PET-radiotracers for neuroinflammation imaging, contributing to the diagnosis and monitoring of neuroinflammatory conditions (Damont et al., 2015).

Antidiabetic Activity

Research on derivatives of pyrazoles and pyrazolo[3,4-d]pyrimidines has also unveiled potential antidiabetic properties. Some derivatives have been evaluated as hypoglycemic agents, showing promising antidiabetic activity and indicating the potential of these compounds in managing diabetes (Soliman, 1979).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Some pyrimidine derivatives have shown various biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-16-7-9-18(10-8-16)27-21-19(13-25-27)22(29)26(15-24-21)14-20(28)23-12-11-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCQVANPHPMZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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